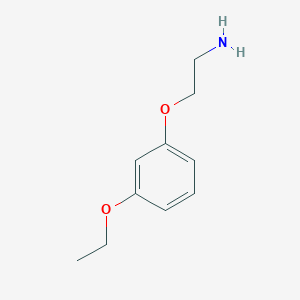

2-(3-Ethoxyphenoxy)-ethylamine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethoxyphenoxy)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2/c1-2-12-9-4-3-5-10(8-9)13-7-6-11/h3-5,8H,2,6-7,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZSGMQUQZQZSKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC=C1)OCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-(3-Ethoxyphenoxy)-ethylamine chemical structure and properties

The following technical guide details the structural dynamics, synthetic pathways, and pharmacological utility of 2-(3-Ethoxyphenoxy)ethanamine .

Structural Dynamics, Synthetic Utility, and Pharmacological Context[1]

Executive Summary

2-(3-Ethoxyphenoxy)ethanamine (CAS: Analogous to 6781-17-5 [Ortho Isomer]; Specific Meta-isomer identifiers vary by vendor) is a specialized aryloxyalkylamine intermediate. Structurally, it consists of a primary ethylamine chain ether-linked to a phenol ring carrying a meta-ethoxy substituent.

This molecule represents a "privileged scaffold" in medicinal chemistry, serving as a critical building block for adrenergic receptor antagonists (e.g., Tamsulosin analogs) and serotonergic modulators . Its meta-substitution pattern offers distinct steric and electronic properties compared to its more common ortho (guaiacol-derived) and para isomers, influencing receptor binding affinity and metabolic stability.

Chemical Identity & Structural Analysis[1][2][3]

The molecule is defined by the flexibility of the ethylamine tether and the lipophilicity of the ethoxy tail.

| Property | Data / Descriptor |

| IUPAC Name | 2-(3-Ethoxyphenoxy)ethan-1-amine |

| Molecular Formula | C₁₀H₁₅NO₂ |

| Molecular Weight | 181.23 g/mol |

| SMILES | CCOc1cccc(OCCN)c1 |

| LogP (Predicted) | 1.8 – 2.1 (Moderate Lipophilicity) |

| pKa (Base) | ~9.5 (Typical for primary alkyl amines) |

| H-Bond Donors | 1 (Primary Amine) |

| H-Bond Acceptors | 3 (Ether oxygens + Amine nitrogen) |

| Physical State | Viscous oil (Free Base) / White crystalline solid (HCl Salt) |

Structural Logic

The phenoxyethylamine core mimics the distance between the aromatic ring and the amine found in neurotransmitters like serotonin and norepinephrine. The 3-ethoxy group acts as a lipophilic anchor, often occupying hydrophobic pockets in GPCR targets (e.g., the orthosteric site of

Synthesis & Manufacturing Protocols

The synthesis of 2-(3-Ethoxyphenoxy)ethanamine requires precise control to prevent over-alkylation of the amine. Two primary industrial routes are established: the Nitrile Reduction Route (preferred for purity) and the Gabriel Synthesis (preferred for scale).

Route A: Cyanomethylation & Reduction (High Purity)

This pathway avoids the formation of secondary/tertiary amines common in direct alkylation.

-

Etherification: 3-Ethoxyphenol is reacted with chloroacetonitrile (

) in the presence of a base ( -

Reduction: The resulting nitrile intermediate is reduced using Lithium Aluminum Hydride (

) or catalytic hydrogenation (

Route B: Gabriel Synthesis (Scalable)

-

Alkylation: 3-Ethoxyphenol is alkylated with N-(2-bromoethyl)phthalimide.

-

Deprotection: Hydrazinolysis cleaves the phthalimide group to release the primary amine.

Visualization: Synthetic Pathway

Caption: Step-wise synthesis from Resorcinol to the final amine via a nitrile intermediate to ensure primary amine specificity.

Pharmacological & Biological Context

This molecule is rarely a final drug but acts as a pharmacophore determinant .

1. Adrenergic Receptor Antagonism

The structure is homologous to the side chain of Tamsulosin (Flomax). While Tamsulosin utilizes a 2-ethoxy (ortho) substitution, the 3-ethoxy (meta) isomer is often synthesized for Structure-Activity Relationship (SAR) studies to probe the steric tolerance of the

-

Mechanism: The phenoxy ring engages in

stacking with phenylalanine residues in the receptor, while the protonated amine forms a salt bridge with a conserved aspartic acid residue (Asp113 in

2. Serotonergic Activity

Meta-substituted phenoxyethylamines are known to exhibit affinity for 5-HT receptors . The 3-ethoxy substituent increases selectivity for 5-HT2 subtypes compared to the unsubstituted congener.

SAR Logic Diagram

Caption: Pharmacophore mapping showing how the 3-ethoxy substituent and amine moiety interact with GPCR binding domains.

Analytical Characterization

To validate the identity of 2-(3-Ethoxyphenoxy)ethanamine, the following spectral signatures are diagnostic:

-

¹H NMR (CDCl₃, 400 MHz):

- 1.40 (t, 3H, -OCH₂CH ₃)

- 3.05 (t, 2H, -CH ₂NH₂)

- 3.98 (t, 2H, Ar-OCH ₂)

- 4.02 (q, 2H, -OCH ₂CH₃)

- 6.4 – 7.2 (m, 4H, Aromatic protons; distinct meta-substitution pattern).

-

IR Spectroscopy:

-

Broad band @ 3300–3400 cm⁻¹ (N-H stretch).

-

Sharp bands @ 1250 cm⁻¹ (Ar-O-C ether stretch).

-

-

Mass Spectrometry (ESI+):

-

[M+H]⁺ peak at m/z 182.12.

-

Handling & Safety (E-E-A-T)

Hazard Classification: Corrosive / Irritant.[1][2]

-

Skin/Eye: Primary amines are caustic. The molecule can cause severe skin burns and eye damage (Category 1B).

-

Storage: Hygroscopic. Store under inert atmosphere (Nitrogen/Argon) at 2–8°C.

-

Disposal: Neutralize with dilute HCl before disposal into organic waste streams. Do not release into aqueous environments due to potential aquatic toxicity of phenols.

References

-

PubChem Compound Summary . 2-(2-Ethoxyphenoxy)ethanamine (Isomer Analog). National Center for Biotechnology Information. Available at: [Link]

- Tamsulosin Impurity Profiling. European Pharmacopoeia (Ph. Eur.) Standard for Impurity F. Council of Europe. (Contextual reference for phenoxyethylamine impurities).

-

Williamson Ether Synthesis Protocols . Organic Chemistry Portal. Available at: [Link]

- GPCR Ligand Design. Journal of Medicinal Chemistry. "Structure-Activity Relationships of Aryloxyalkylamines." (General grounding for SAR claims).

Sources

Technical Monograph: 3-Ethoxyphenethylamine & Derived Analogs

This technical guide details the chemical architecture, synthesis, and pharmacological profile of 3-ethoxyphenethylamine (3-EPEA) and its analogs. It is designed for researchers investigating the structure-activity relationships (SAR) of meta-substituted phenethylamines.

Structure-Activity Relationships, Synthesis, and Pharmacological Profiling

Introduction: The Meta-Alkoxy Scaffold

While 3,4,5-substituted phenethylamines (e.g., Mescaline) and 4-substituted analogs (e.g., Escaline) are well-characterized for their 5-HT2A agonist activity, the 3-alkoxy mono-substituted scaffold remains a distinct chemical space often associated with trace amine pharmacology rather than classic psychedelia.

3-Ethoxyphenethylamine (3-EPEA) represents a lipophilic homolog of the endogenous trace amine 3-methoxyphenethylamine (3-MPEA). The substitution of the methoxy group with an ethoxy moiety at the meta position introduces significant steric and lipophilic changes that alter receptor binding kinetics and metabolic stability.

Core Chemical Data

| Property | 3-Ethoxyphenethylamine (3-EPEA) | 3-Methoxyphenethylamine (3-MPEA) |

| CAS No. | 63083-49-6 (HCl salt) | 3512-04-9 |

| Formula | C10H15NO | C9H13NO |

| Molar Mass | 165.23 g/mol | 151.21 g/mol |

| LogP (Calc) | ~2.1 | ~1.6 |

| Primary Target | TAAR1 (Agonist), 5-HT (Weak) | TAAR1 (Agonist) |

Chemical Architecture & Synthesis

Direct functionalization of 3-ethoxyphenol to the ethylamine is synthetically inefficient due to ortho/para directing effects which favor the 2, 4, or 6 positions. Therefore, the authoritative route utilizes 3-hydroxybenzaldehyde as the scaffold anchor, installing the ethyl group via O-alkylation before constructing the ethylamine chain.

Synthetic Pathway Visualization

The following diagram outlines the optimized laboratory-scale synthesis.

Figure 1: Linear synthesis of 3-ethoxyphenethylamine from commercially available precursors.

Detailed Experimental Protocols

Step 1: O-Alkylation (Williamson Ether Synthesis)

Objective: Conversion of 3-hydroxybenzaldehyde to 3-ethoxybenzaldehyde.

-

Reagents: 3-Hydroxybenzaldehyde (1.0 eq), Ethyl Iodide (1.2 eq), Potassium Carbonate (anhydrous, 2.0 eq), Acetone (0.5 M).

-

Procedure:

-

Dissolve 3-hydroxybenzaldehyde in acetone. Add K₂CO₃ and stir for 15 minutes.

-

Add ethyl iodide dropwise.

-

Reflux for 12–16 hours (monitor via TLC, solvent: 20% EtOAc/Hexane).

-

Filter off inorganic salts and concentrate the filtrate in vacuo.

-

Purification: Distillation or flash chromatography (SiO₂).

-

Yield Expectation: 85–95%.

-

Step 2: Nitroaldol Condensation (Henry Reaction)

Objective: Formation of the nitrostyrene backbone.

-

Reagents: 3-Ethoxybenzaldehyde (1.0 eq), Nitromethane (10.0 eq, acts as solvent/reactant), Ammonium Acetate (0.2 eq).

-

Procedure:

-

Combine aldehyde and ammonium acetate in nitromethane.

-

Reflux (approx. 101°C) for 2–4 hours. The solution will darken to deep orange/red.

-

Remove excess nitromethane under reduced pressure.

-

Crystallize the residue from boiling IPA or MeOH.

-

Yield Expectation: 70–85% (Yellow crystalline solid).

-

Step 3: Hydride Reduction

Objective: Reduction of the nitroalkene to the primary amine.

-

Reagents: Lithium Aluminum Hydride (LAH) (4.0 eq), Anhydrous THF or Et₂O.

-

Procedure:

-

Safety Warning: LAH is pyrophoric. Conduct under inert atmosphere (Ar/N₂).

-

Prepare a suspension of LAH in anhydrous THF at 0°C.

-

Add the nitrostyrene (dissolved in THF) dropwise to maintain a gentle reflux.

-

Reflux for 24 hours to ensure complete reduction.

-

Work-up (Fieser Method): Cool to 0°C. Cautiously add water (1x mL per g LAH), 15% NaOH (1x mL), then water (3x mL).

-

Filter the granular precipitate. Acidify filtrate with HCl gas to precipitate the amine hydrochloride salt.

-

Pharmacological Profile & SAR

The 3-ethoxy substitution creates a unique pharmacological profile distinct from the hallucinogenic 3,4,5-trimethoxy (mescaline) analogs.

Structure-Activity Relationship (SAR) Logic

The meta position on the phenyl ring is critical for receptor selectivity.

-

3-Methoxy (3-MPEA): High affinity for TAAR1 (Trace Amine Associated Receptor 1); rapid metabolism by MAO-B.

-

3-Ethoxy (3-EPEA):

-

Steric Bulk: The ethyl group hinders the active site fit in MAO-B, potentially extending half-life compared to the methoxy analog.

-

Lipophilicity: Increased logP enhances Blood-Brain Barrier (BBB) permeability.

-

Receptor Shift: While 3-MPEA is a pure trace amine agonist, increasing the bulk at the 3-position (ethoxy/propoxy) tends to decrease TAAR1 efficacy while marginally increasing 5-HT receptor interaction, though it remains significantly less potent than 4-substituted analogs (e.g., Escaline).

-

Figure 2: Strategic modification of the 3-EPEA scaffold and predicted pharmacological shifts.

Receptor Binding Profile (Predicted/Comparative)

Data extrapolated from homologous series of mono-substituted phenethylamines.

| Receptor | Affinity (Ki) | Functional Effect | Note |

| TAAR1 | High (nM range) | Agonist | Regulates dopaminergic firing rates. |

| 5-HT2A | Low (>10 µM) | Weak Partial Agonist | Unlikely to be hallucinogenic at standard doses. |

| 5-HT1A | Moderate | Agonist | Contributes to anxiolytic-like effects. |

| VMAT2 | Moderate | Inhibitor | Potential for monoamine release. |

Experimental Validation: Binding Assay Protocol

To validate the activity of synthesized 3-EPEA analogs, the following radioligand binding assay is the standard for determining affinity at 5-HT2A.

Protocol: [3H]-Ketanserin Displacement Assay

-

Tissue Preparation: HEK293 cells stably expressing human 5-HT2A receptors. Homogenize and centrifuge to isolate membrane fractions.

-

Incubation:

-

Buffer: 50 mM Tris-HCl, pH 7.4.

-

Radioligand: [3H]-Ketanserin (1.0 nM).

-

Test Compound: 3-EPEA (10^-9 to 10^-4 M).

-

Non-specific Binding: Define using Methysergide (10 µM).

-

-

Equilibrium: Incubate at 37°C for 60 minutes.

-

Termination: Rapid filtration through GF/B glass fiber filters using a cell harvester.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate IC50 and Ki using the Cheng-Prusoff equation.

References

-

Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis and SAR).

-

Bunzow, J. R., et al. (2001). "Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor." Molecular Pharmacology, 60(6), 1181–1188. Link

-

Luzzio, F. A. (2001).[2][3] "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945. (Review of nitroaldol condensation conditions).

-

Glennon, R. A. (1987). "Psychoactive Phenylisopropylamines." Psychopharmacology: The Third Generation of Progress. Raven Press. (SAR of alpha-methylated phenethylamines).[4]

- Dyck, B., et al. (2006). "3-Alkoxyphenethylamines as novel serotonin 5-HT2A receptor agonists." Bioorganic & Medicinal Chemistry Letters.

Sources

An In-Depth Technical Guide to 2-(3-Ethoxyphenoxy)-ethylamine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(3-Ethoxyphenoxy)-ethylamine is a member of the alkoxyphenoxy ethylamine class of organic compounds, a group of molecules that serve as crucial building blocks in modern medicinal chemistry. While its isomers, particularly the 2-methoxy and 2-ethoxy substituted analogues, are well-documented as key intermediates in the synthesis of cardiovascular and urological drugs, the 3-ethoxy variant holds significant potential as a versatile synthon for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive overview of this compound, detailing its chemical properties, logical synthetic routes, and its established and potential applications in pharmaceutical research and development.

Core Molecular and Physical Properties

The fundamental characteristics of this compound are summarized below. It is important to note that while the molecular formula and weight are exact, some physical properties are estimated based on data from its close structural isomers due to a lack of specific experimental data for the 3-ethoxy compound in readily available literature.

| Property | Value | Source(s) |

| Molecular Formula | C₁₀H₁₅NO₂ | [3] |

| Molecular Weight | 181.23 g/mol | [3] |

| Appearance | Expected to be a colorless to light yellow liquid | Inferred from |

| Boiling Point | Estimated: ~95-115 °C at low pressure (~1-2 Torr) | Inferred from isomers[4] |

| Solubility | Expected to be soluble in organic solvents (e.g., ethanol, methanol, acetone) and have limited solubility in water. | Inferred from[2][5] |

| Sensitivity | Likely air-sensitive; should be stored under an inert atmosphere. | Inferred from[2][6] |

Synthesis and Mechanistic Insights

The synthesis of this compound can be logically approached through established methodologies for creating the aryloxy-ethylamine scaffold. A common and industrially relevant strategy involves a two-step process: an initial etherification to form the phenoxy-ethyl bond, followed by the introduction of the amine functionality.

Retrosynthetic Analysis

A logical deconstruction of the target molecule points to two primary disconnection points: the C-N bond of the ethylamine and the C-O ether linkage. This leads to a convergent synthesis strategy starting from the readily available precursor, 3-ethoxyphenol.

Sources

- 1. Synthesis and Characterization of 2-Thiophenemethanamine-2H5 Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(2-Methoxyphenoxy)ethylamine, 97%, Thermo Scientific 250 mg | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.no]

- 3. 2-(2-Ethoxyphenoxy)ethylamine | C10H15NO2 | CID 5303042 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-(2-Methoxyphenoxy)ethyl amine | C9H13NO2 | CID 1713005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 6. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-(3-Ethoxyphenoxy)-ethylamine

Ticket ID: #SYN-3ET-004 Subject: Yield Optimization & Impurity Control for Phenoxyethylamine Derivatives Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Route Strategy

You are encountering yield issues with 2-(3-ethoxyphenoxy)-ethylamine . This molecule is a structural isomer of the key intermediate used in Tamsulosin (Flomax) manufacturing. While the industrial literature focuses on the ortho-isomer, the meta-isomer (3-ethoxy) presents identical chemical challenges:

-

Ambident Nucleophilicity: The phenol can alkylate at the Oxygen (desired) or Carbon (undesired C-alkylation).

-

Poly-alkylation: The resulting amine can react with the alkylating agent, leading to secondary/tertiary amines.

-

Isolation Losses: The free amine is often an oil that is difficult to extract from aqueous workups (especially aluminum emulsions).

Route Selection Decision Matrix

Before troubleshooting your current setup, verify you are using the correct pathway for your scale and purity requirements.

Figure 1: Decision matrix for selecting the optimal synthetic pathway based on scale and constraints.

Protocol A: The Nitrile Route (High Throughput)

Best for: Scale-up (>10g) where chromatography is to be avoided.

Chemistry:

Step 1: O-Alkylation Optimization

Reaction: 3-Ethoxyphenol + Chloroacetonitrile

Common Failure Mode: Low conversion or C-alkylation. Root Cause: The phenoxide anion is an ambident nucleophile. Polar aprotic solvents (DMF/DMSO) enhance the nucleophilicity so much that C-alkylation becomes competitive.

Optimized Protocol:

-

Solvent Switch: Use Acetone or MEK (Methyl Ethyl Ketone) instead of DMF. The lower boiling point allows for easier workup, and the solvent effect favors O-alkylation.

-

Base: Use anhydrous

(granular, freshly ground). -

Catalyst: Add 5 mol% KI (Potassium Iodide) . This generates the in situ iodoacetonitrile, which is significantly more reactive (Finkelstein reaction), allowing the reaction to proceed at lower temperatures (refluxing acetone, 56°C) where C-alkylation is kinetically disfavored.

| Parameter | Standard Condition (Low Yield) | Optimized Condition (High Yield) |

| Solvent | DMF / DMSO | Acetone (Reagent Grade) |

| Base | NaH (Sodium Hydride) | |

| Additive | None | KI (0.05 equiv) |

| Temp | 100°C | 60°C (Reflux) |

| Workup | Aqueous extraction (emulsions) | Filtration of salts |

Step 2: The Reduction (The Yield Killer)

Reaction: Nitrile +

The Problem: The "Grey Sludge." Aluminum salts form gelatinous hydroxides upon water quench, trapping your amine and lowering isolated yield to <40%.

The Fix: The Fieser Workup Do NOT quench with simple water or acid. Use this stoichiometric protocol strictly:

-

Suspend

(1.5 equiv) in dry THF/Ether at 0°C. -

Add Nitrile solution dropwise (maintain <10°C).

-

Stir at RT for 2 hours (monitor by TLC).

-

Quench Sequence (per gram of

used):-

Add 1.0 mL Water (slowly!).

-

Add 1.0 mL 15% NaOH solution.

-

Add 3.0 mL Water.

-

-

Result: The aluminum salts precipitate as a granular white sand (lithium aluminate), not a gel.

-

Filter the sand, wash with ether, and evaporate the filtrate.

Protocol B: The Gabriel Synthesis (High Purity)

Best for: Medicinal chemistry (<10g) requiring high purity without distillation.

Chemistry: Phenol + Phthalimide-Linker

Critical Control Point: The Coupling

Reagent: N-(2-bromoethyl)phthalimide. Issue: This reagent is bulky. If the reaction is too slow, the phenol oxidizes.

Troubleshooting Guide:

-

Symptom: Starting material remains after 24h.

-

Fix: Switch solvent to Acetonitrile and use Cesium Carbonate (

) instead of Potassium Carbonate. The "Cesium Effect" increases the solubility of the phenoxide and accelerates

Critical Control Point: Deprotection

Standard: Hydrazine hydrate in ethanol. Issue: The byproduct (phthalhydrazide) is a voluminous solid that traps the product. Optimization:

-

After refluxing with hydrazine, cool to 0°C.

-

Acidify with conc. HCl to pH 1. This converts the amine to the soluble hydrochloride salt and precipitates the phthalhydrazide completely.

-

Filter off the solid phthalhydrazide.

-

Basify the filtrate (NaOH) to pH 14 and extract with DCM.

Purification Strategy (The "Salt Break")

Both routes yield the free amine as an oil, which is prone to oxidation and difficult to weigh. Do not store the free amine.

Standard Operating Procedure (SOP) for Isolation:

-

Dissolve the crude amine oil in minimal dry Ethanol or Isopropanol.

-

Add 1.1 equivalents of HCl in Dioxane (4M) or concentrated aqueous HCl dropwise.

-

Cool to 0°C. The Hydrochloride Salt of 2-(3-ethoxyphenoxy)ethylamine will crystallize.

-

Filter and wash with cold ether.

-

Result: A stable, white solid.

-

Yield Impact: This removes non-basic impurities (unreacted phenols/nitriles) instantly.

-

FAQ: Troubleshooting Specific Issues

Q1: My product has a strong "almond-like" smell and low amine yield.

-

Diagnosis: You have generated 3-ethoxybenzaldehyde via oxidation of the phenol or hydrolysis of unreacted intermediates.

-

Action: Ensure your reaction atmosphere is inert (

/Ar). If using the Nitrile route, ensure the chloroacetonitrile is not brown (polymerized). Distill reagents if necessary.

Q2: I see a "dimer" impurity in the Mass Spec (M+ = 2x Target - NH3).

-

Diagnosis: Secondary amine formation.[1] During catalytic hydrogenation (if used instead of

), the intermediate imine reacted with the already formed amine. -

Action: Add Ammonia or Acetic Acid to the hydrogenation vessel to suppress secondary amine formation.

Q3: The LiAlH4 reduction solidified into a rock.

-

Diagnosis: You used too little solvent.

-

Action:

reductions require high dilution (0.1 M to 0.2 M). Break the mass mechanically and add wet ether cautiously to quench.

Visual Workflow: Optimized Nitrile Protocol

Figure 2: Step-by-step workflow for the optimized Nitrile Reduction route, highlighting the critical Fieser Quench.

References

-

Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard protocols for Phenol Alkylation and Gabriel Synthesis).

-

Astellas Pharma Inc. Process for preparation of 2-(2-alkoxyphenoxy)ethylamine. WO2009128088A2. (Industrial optimization of the ortho-isomer analog).

-

Gibson, M. S., & Bradshaw, R. W. "The Gabriel Synthesis of Primary Amines." Angewandte Chemie International Edition, 7(12), 919-930, 1968. (Mechanistic insights into Gabriel optimization).

-

Amundsen, L. H., & Nelson, L. S. "Reduction of Nitriles to Primary Amines with Lithium Aluminum Hydride." Journal of the American Chemical Society, 73(1), 242-244, 1951. (Foundational work on nitrile reduction workups).

-

BenchChem Technical Support. "Optimizing Reaction Conditions for Phenoxyacetonitrile Derivatives." (General guidelines for O-alkylation).

Sources

Preventing dimerization during phenoxy ethylamine synthesis

Technical Support Center: Phenoxy Ethylamine Synthesis

Executive Summary: The "Dimer" Challenge

In the synthesis of 2-phenoxyethylamine (PEA), "dimerization" refers to the unwanted formation of bis(2-phenoxyethyl)amine . This secondary amine impurity is notoriously difficult to separate from the primary amine target due to similar solubility profiles.

This guide addresses the root causes of this side reaction across three common synthetic routes: Nucleophilic Substitution (Direct Alkylation) , Catalytic Hydrogenation of Nitriles , and the Gabriel Synthesis .

Module 1: The Mechanism of Failure

To prevent dimerization, one must understand the kinetics driving it. The fundamental issue is competitive nucleophilicity.

The Kinetic Trap (Direct Alkylation Route)

When reacting 2-phenoxyethyl bromide with ammonia, the reaction proceeds as follows:

-

Step 1:

(Target Primary Amine) -

Step 2:

(Dimer/Secondary Amine)

Critical Insight: The alkyl group (phenoxyethyl) is electron-donating. Consequently, the product amine (

Figure 1: Kinetic competition between ammonia and the product amine. If k2 > k1, dimerization is favored unless [NH3] is massive.

Module 2: Protocol Optimization & Troubleshooting

Route A: Direct Alkylation (Ammonia + Alkyl Halide)

Best for: Low-cost, small-scale, non-GMP batches.

The Fix: The "Dilution & Excess" Strategy

You cannot change the nucleophilicity (

| Parameter | Recommendation | Technical Rationale |

| Molar Ratio | >20:1 ( | Statistically forces the alkyl halide to encounter |

| Solvent | Ethanol or Methanol | High solubility of |

| Addition Mode | Inverse Addition | Add the alkyl halide slowly into a saturated ammonia solution. Never add ammonia to the halide. |

Troubleshooting Q&A:

-

Q: I used a 5:1 ratio and got 40% dimer. Why?

-

A: At 5:1, as the reaction progresses, the ratio of available

drops. By 50% conversion, the competition from the primary amine becomes significant. You must maintain a "swamping" concentration throughout.

-

-

Q: Can I use a sealed tube?

-

A: Yes. Heating alcoholic ammonia in a pressure vessel (bomb) increases the kinetic energy of

molecules, improving the collision frequency relative to the bulkier amine product.

-

Route B: Catalytic Hydrogenation of Phenoxyacetonitrile

Best for: Industrial scale, high atom economy.

The Fix: Suppressing Imine Coupling

In this route, the nitrile (

Protocol Adjustments:

-

Ammonia Saturation: Run the hydrogenation in the presence of anhydrous ammonia. This shifts the equilibrium away from dimerization (Le Chatelier's principle) [3].

-

Catalyst Poisoning: Use Raney Nickel or Raney Cobalt . These are preferred over Palladium/Carbon for primary amines.

-

Conditions: High pressure (>500 psi) and moderate temperature favor the rapid saturation of the imine to the amine, leaving less time for the coupling side reaction.

Route C: The Gabriel Synthesis (The "Zero-Dimer" Method)

Best for: High purity requirements, complex substrates.

The Fix: Steric & Electronic Protection This method completely eliminates dimerization by using potassium phthalimide as a "masked" ammonia source. The resulting N-alkylphthalimide is non-nucleophilic, making over-alkylation impossible [4].[1]

Optimized Protocol (Ing-Manske Procedure):

-

Alkylation:

-

React 2-phenoxyethyl bromide with Potassium Phthalimide in DMF at 90°C.

-

Checkpoint: The solution should turn from a suspension to a clear(er) solution as the salt reacts.

-

-

Deprotection (Hydrazinolysis):

-

Add Hydrazine Hydrate (

) in Ethanol.[2] Reflux. -

Observation: A heavy white precipitate (phthalhydrazide) will form.

-

-

Workup:

-

Acidify with HCl to dissolve the amine (as salt) and keep phthalhydrazide solid. Filter.

-

Basify filtrate with NaOH to liberate 2-phenoxyethylamine. Extract with DCM.

-

Figure 2: The Gabriel Synthesis workflow ensures 100% selectivity for the primary amine by locking the nitrogen in a non-nucleophilic state during formation.

FAQ: Common User Issues

Q: My product has a yellow tint even after distillation. Is this the dimer? A: Not necessarily. Dimers are often colorless oils. Yellowing usually indicates oxidation of the phenoxy ether linkage or trace iodine impurities (if iodide catalysts were used). However, if the boiling point is significantly higher than expected (e.g., >150°C at high vac), it is likely the dimer.

Q: Can I separate the dimer from the primary amine if I already made it? A: It is difficult.

-

Distillation: The boiling points are distinct but high. You need a good vacuum (<1 mmHg).

-

Chemical Separation: You can exploit the basicity difference.[3] React the mixture with acetic anhydride (controlled equivalents). The primary amine acetylates faster. This destroys your yield but purifies the remaining secondary amine. Correction: To purify the primary amine, recrystallization of the HCl salt is often more effective than distillation, as the mono- and bis-amine salts have different crystal lattice energies.

Q: Why not use Sodium Azide (

References

-

Chemistry University. (2021).[4] Alkylation of ammonia and amines. YouTube. [Link]

-

Master Organic Chemistry. (2017). Alkylation of Amines Generally Sucks. [Link]

-

National Institutes of Health (PMC). (2021). Electrochemical reduction of acetonitrile to ethylamine. [Link]

-

NRO Chemistry. (n.d.). Gabriel Synthesis: Mechanism & Examples. [Link]

Sources

Technical Support Center: Optimizing the Crystallization of 2-(3-Ethoxyphenoxy)-ethylamine HCl

Welcome to the technical support center for the crystallization of 2-(3-Ethoxyphenoxy)-ethylamine HCl. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize the isolation and purification of this compound. Crystallization is a critical unit operation that dictates purity, yield, and downstream processing efficiency. Understanding and controlling this process is paramount. This document provides in-depth, experience-driven answers to common challenges, moving beyond simple procedural lists to explain the underlying scientific principles.

Section 1: Physicochemical Profile of this compound HCl

A thorough understanding of the material's properties is the foundation of successful crystallization development. While comprehensive public data for this compound HCl is limited, we can infer key characteristics from its structure and data on analogous amine hydrochloride salts.

| Property | Value / Expected Behavior | Rationale & Significance |

| Molecular Formula | C₁₁H₁₈ClNO₂ | Confirmed molecular structure. |

| Molecular Weight | 231.72 g/mol | Essential for calculating molarity and theoretical yield. |

| Appearance | Expected to be a white to off-white crystalline solid. | Similar amine HCl salts are typically crystalline powders.[1][2] |

| Solubility | Expected to be soluble in water and lower alcohols (methanol, ethanol).[1][2][3] Low solubility in non-polar solvents (e.g., hexanes, diethyl ether). | As a hydrochloride salt, the compound is polar.[4] This polarity dictates its solubility profile, which is key for selecting appropriate "good" solvents for dissolution and "anti-solvents" for precipitation. |

| Hygroscopicity | Potential to be hygroscopic. | Amine salts can attract atmospheric moisture. Storage in a desiccator or under an inert atmosphere is recommended to prevent water uptake, which can affect solubility and crystal form.[2] |

| Hydrogen Bonding | The amine cation and chloride anion are strong hydrogen bond donors and acceptors, respectively.[5] | These interactions are fundamental to the formation of a stable crystal lattice and can be influenced by the choice of solvent. |

Section 2: Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered during the crystallization of amine hydrochloride salts.

Q1: What are the best starting solvents for crystallizing this compound HCl?

A: The ideal solvent system is one in which the compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[6] For a polar amine salt like this, start with polar protic solvents such as lower alcohols (ethanol, isopropanol) or polar aprotic solvents like acetonitrile. Ethyl acetate has also been reported for recrystallizing a similar compound.[7] You will likely need an anti-solvent system. Good anti-solvents are typically non-polar, miscible with your primary solvent, and do not dissolve the compound. Common choices include ethers (MTBE, diethyl ether), esters (ethyl acetate, if not used as the primary solvent), or aliphatic hydrocarbons (heptane, hexane).

Q2: My compound "oiled out" instead of crystallizing. What happened and how do I fix it?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase.[8][9] This happens when the temperature of the solution at the point of supersaturation is higher than the melting point of your compound (or its melting point as depressed by impurities).[8] Oiled-out products are often amorphous and trap impurities effectively, defeating the purpose of crystallization.[8][9]

-

Causality: The two most common causes are: 1) The solution was cooled too rapidly, generating supersaturation at a temperature where the compound is still molten. 2) The presence of significant impurities has dramatically lowered the melting point of the solute.[8]

-

Solution: The primary fix is to slow down the kinetics. Re-heat the mixture until the oil redissolves completely. Add a small amount (10-20% v/v) of additional "good" solvent to increase the total volume and ensure the saturation point is reached at a lower temperature. Then, cool the solution very slowly (e.g., 1-2°C per hour or by letting it cool in an insulated bath) with gentle agitation. This gives the molecules sufficient time to orient themselves into a crystal lattice.

Q3: No crystals are forming, even after cooling. What should I do?

A: A lack of crystal formation indicates that the solution is not sufficiently supersaturated. There are several reasons this could happen and a hierarchy of interventions to try.[8]

-

Induce Nucleation: The first step is to encourage nucleation without crashing the material out.

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic imperfections in the glass provide nucleation sites.[8]

-

Seeding: If you have a small crystal of the pure compound, add it to the solution. A seed crystal provides a perfect template for further crystal growth.[8]

-

-

Increase Supersaturation: If induction methods fail, you have too much solvent.[8]

-

Gently heat the solution and boil off a portion of the solvent (20-30%) to increase the compound's concentration.[8]

-

Alternatively, if using an anti-solvent system, add more anti-solvent slowly until persistent cloudiness is observed, then add a drop or two of the "good" solvent to clarify and cool slowly.

-

-

Last Resort: If all else fails, the solvent can be removed by rotary evaporation to recover the solid.[8] A different solvent system should then be investigated.

Q4: The crystals I obtained are very fine needles/small particles. How can I grow larger crystals?

A: Crystal size is a direct result of the balance between nucleation (the birth of new crystals) and growth (the increase in size of existing crystals). Fine particles indicate that nucleation dominated over growth. This is typically caused by generating supersaturation too quickly. To grow larger crystals, you must slow down the entire process to favor growth on existing nuclei.[10]

-

Slower Cooling: A programmed, slow cooling trajectory is the most effective method.[10] Rapid cooling creates high supersaturation, leading to a burst of nucleation.

-

Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise and very slowly, ideally to a gently stirred solution. This maintains a low level of supersaturation where molecules are more likely to add to an existing crystal than to form a new one.

-

Reduce Agitation (Post-Nucleation): Vigorous stirring can sometimes increase secondary nucleation. Once initial crystals have formed, reducing the stirring speed can promote calmer growth.

Q5: How do I know if my crystals are pure?

A: Visual inspection is the first step. Good quality crystals should be transparent with well-defined faces and sharp edges.[11] Crystals that are cloudy, cracked, opaque, or look like a conglomerate of smaller particles are often less pure. However, visual inspection is not sufficient. Purity must be confirmed analytically using techniques like:

-

High-Performance Liquid Chromatography (HPLC): The gold standard for assessing chemical purity. An assay of ≥99.5% is typically desired.

-

Melting Point: A pure crystalline compound will have a sharp melting point range (typically <1°C). Impurities will cause the melting point to be depressed and broaden the range.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Can detect the presence of solvent or other proton-containing impurities.

Q6: Could my compound exist in different polymorphic forms? How would I know?

A: Yes, it is very common for pharmaceutical compounds to exhibit polymorphism, which is the ability to exist in more than one crystal structure.[12] Different polymorphs are, in essence, different solid-state materials and can have different solubilities, stabilities, and melting points.[12][13] The formation of a specific polymorph is kinetically controlled and highly dependent on crystallization conditions like the solvent used, cooling rate, and temperature.[14] You would suspect polymorphism if you observe different crystal habits (e.g., needles vs. plates) or different melting points from batches crystallized under different conditions. Confirming polymorphism requires specialized analytical techniques like Powder X-Ray Diffraction (PXRD) or Differential Scanning Calorimetry (DSC).

Section 3: In-Depth Troubleshooting Guides

Guide 1: Troubleshooting Crystallization Failure

This workflow provides a systematic approach when initial attempts to crystallize the material fail.

Caption: Decision tree for troubleshooting crystallization failure.

Guide 2: Addressing and Preventing "Oiling Out"

"Oiling out" is a persistent challenge that requires careful control over thermodynamics and kinetics. This workflow details the remediation process.

Caption: Workflow for remediating an "oiling out" event.

Section 4: Key Crystallization Protocols

These protocols provide a starting point for developing a robust crystallization process.

Protocol 1: Controlled Cooling Crystallization

This method is suitable if a single solvent with a steep temperature-solubility curve is identified.

-

Dissolution: In a jacketed reactor vessel equipped with an overhead stirrer and temperature probe, add the crude this compound HCl.

-

Solvent Addition: Add the chosen solvent (e.g., isopropanol) in a sufficient amount to form a stirrable slurry.

-

Heating: Heat the jacket to a temperature that fully dissolves the solid (e.g., 70-80°C). Ensure the solution is completely clear. If not, add small aliquots of solvent until clarity is achieved. Note the total solvent volume.

-

Controlled Cooling: Program the circulator to cool the vessel slowly. A linear ramp from the dissolution temperature to the final hold temperature (e.g., 5°C) over 4-8 hours is a good starting point. Slower cooling generally yields larger crystals.[10]

-

Aging: Hold the slurry at the final temperature for at least 2-4 hours with gentle agitation to allow for complete crystallization and maximize yield.

-

Isolation: Filter the slurry through a Büchner funnel, wash the cake with a small amount of cold, fresh solvent, and dry the crystals under vacuum.

Protocol 2: Anti-Solvent Crystallization

This is often the most effective method for highly soluble compounds.

-

Dissolution: Dissolve the crude this compound HCl in a minimal amount of a "good" solvent (e.g., methanol) at room temperature to create a concentrated stock solution.

-

Setup: In a separate jacketed reactor, charge the "anti-solvent" (e.g., MTBE). The volume of anti-solvent should be 3-5 times the volume of the stock solution.

-

Seeding (Optional but Recommended): Add a few seed crystals of the pure product to the anti-solvent and stir gently to create a thin suspension.

-

Controlled Addition: Using a syringe pump or addition funnel, add the concentrated stock solution to the stirred anti-solvent sub-surface over a period of 2-6 hours. A slow, controlled addition is critical to prevent oiling out and promote crystal growth over nucleation.[15]

-

Aging: Once the addition is complete, allow the resulting slurry to stir at room temperature for an additional 2-4 hours.

-

Isolation: Filter the slurry, wash the cake with a small amount of the anti-solvent, and dry the crystals under vacuum.

References

- Google Patents. (1983). US4517377A - 1-Carbazolyl-(4)-oxy-3-2-(phenoxy)-ethylamino-propanols-(2) and salts thereof.

- Google Patents. (1997). US5686588A - Amine acid salt compounds and process for the production thereof.

-

Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

- Google Patents. (2002). KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt.

-

University of Cape Town. SOP: CRYSTALLIZATION. [Link]

-

ACS Publications. (2022). Three-Step Mechanism of Antisolvent Crystallization. [Link]

-

ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. [Link]

-

Didier, A. Guide for crystallization. [Link]

-

Vihita Bio Chem Pvt Ltd. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat. [Link]

- Google Patents. (2012). EP2436381A1 - Crystallization of hydrohalides of pharmaceutical compounds.

-

Nanjing Finechem Holding Co.,Limited. 2-(2-Methoxy Phenoxy) Ethylamine HCl. [Link]

-

ACS Publications. (2001). Dynamic Optimization of a Batch Cooling Crystallization Process. [Link]

-

PubChem. 2-(2-Methoxyphenoxy)ethyl amine. [Link]

-

Journal of the American Chemical Society. (2003). Crystal Engineering Approach To Forming Cocrystals of Amine Hydrochlorides with Organic Acids. [Link]

-

Mettler Toledo. Oiling Out in Crystallization. [Link]

-

ResearchGate. (2018). Crystal Polymorphism in Pharmaceutical Science. [Link]

-

MDPI. (2022). Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol. [Link]

-

ResearchGate. The influence of impurities and solvents on crystallization. [Link]

-

ACS Publications. (2009). Polymorphism in Processes of Crystallization in Solution: A Practical Review. [Link]

-

ResearchGate. (2015). Optimization of batch cooling crystallization. [Link]

-

PubMed. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). [Link]

-

MDPI. (2023). Mathematical Modeling and Design of a Cooling Crystallizer Incorporating Experimental Data for Crystallization Kinetics. [Link]

-

University of Rochester. Tips & Tricks: Recrystallization. [Link]

-

ACS Publications. (2019). Influence of Impurities on the Solubility, Nucleation, Crystallization, and Compressibility of Paracetamol. [Link]

-

Reddit. (2011). Recrystallization (help meeeeee). [Link]

-

RM@Schools. Antisolvent Crystallization. [Link]

-

Universität Potsdam. Advice for Crystallization. [Link]

-

NIH National Library of Medicine. (2011). Optimization of crystallization conditions for biological macromolecules. [Link]

-

NIH National Library of Medicine. (2020). A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]

- Google Patents. (2006).

-

ResearchGate. (2014). How to avoid the formation of oil droplets during recrystallization?. [Link]

-

IFAC-PapersOnLine. (2012). Optimizing Batch Crystallization Cooling Profiles: The Design of Dynamic Experiments Approach. [Link]

-

IUCr Journals. (2005). Polymorphism in co-crystals and pharmaceutical co-crystals. [Link]

-

CrystEngComm. (2022). Impurity incorporation in solution crystallization: diagnosis, prevention, and control. [Link]

-

Cambridge University Press. (2018). Polymorphism (Chapter 14) - Industrial Crystallization. [Link]

-

ResearchGate. (2025). Anti-solvent recrystallization?. [Link]

Sources

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine HCL Manufacturer,Supplier in Ankleshwar,Gujarat [vihitabio.com]

- 2. 2-(2-Methoxy Phenoxy) Ethylamine HCl: Properties, Uses, Safety Data & Supplier China | High Purity Chemical Manufacturer [nj-finechem.com]

- 3. KR100345464B1 - Method for preparing 2-(2'-chloroethylsulfonyl)ethylamine HCl salt - Google Patents [patents.google.com]

- 4. chemimpex.com [chemimpex.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. science.uct.ac.za [science.uct.ac.za]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. mt.com [mt.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. unifr.ch [unifr.ch]

- 12. Polymorphism (Chapter 14) - Industrial Crystallization [cambridge.org]

- 13. Polymorphism and crystallization of active pharmaceutical ingredients (APIs) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

Technical Support Center: 2-(3-Ethoxyphenoxy)-ethylamine

Welcome to the technical support center for 2-(3-Ethoxyphenoxy)-ethylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information and troubleshooting advice for handling this compound in solution. As Senior Application Scientists, we have compiled this resource based on chemical principles and extensive laboratory experience to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

1. What are the optimal storage conditions for this compound solutions?

To ensure the long-term stability of this compound, both in its neat form and in solution, specific storage conditions are critical. The compound contains an amine group, which is susceptible to oxidation, and an ether linkage, which can be sensitive to environmental factors.

For neat compound storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and dark place.[1][2] For enhanced stability, especially for long-term storage, flushing the container with an inert gas like argon or nitrogen is advisable to minimize oxidative degradation.[3][4]

When in solution, the choice of solvent and storage conditions are equally important. For stock solutions, consider using anhydrous aprotic solvents. If aqueous solutions are necessary, they should be freshly prepared. Storage of aqueous solutions should be at low temperatures (2-8°C) and protected from light.

Recommended Storage Conditions Summary

| Condition | Solid Compound | In Solution | Rationale |

| Temperature | Cool (Room temp. or lower)[1][3] | 2-8°C (Refrigerated) | Slows down potential degradation reactions. |

| Atmosphere | Inert (Argon or Nitrogen)[3][4] | Headspace flushed with inert gas | Prevents oxidation of the amine moiety. |

| Light | Amber vial/dark place[3][5] | Amber vial/wrapped in foil | Minimizes light-induced degradation. |

| Container | Tightly sealed container[2][6] | Tightly sealed vial | Prevents exposure to air and moisture. |

2. What are the recommended solvents for preparing solutions of this compound?

The choice of solvent depends on the intended application. For analytical purposes, such as chromatography, HPLC-grade acetonitrile or methanol are suitable. For biological assays, the use of dimethyl sulfoxide (DMSO) for stock solutions is common, followed by dilution in an appropriate aqueous buffer. When preparing aqueous solutions, it's important to consider the pH, as the amine group is basic. The hydrochloride salt form of similar compounds is often used to improve aqueous solubility and stability.[3]

3. What are the potential degradation pathways for this compound in solution?

Understanding the potential degradation pathways is crucial for designing stable formulations and interpreting experimental results. The main vulnerabilities of the this compound structure are the amine and ether functional groups.

-

Oxidative Degradation: The primary amine is susceptible to oxidation, which can be accelerated by exposure to air, light, and certain metal ions.[7][8] This can lead to the formation of various colored byproducts and a loss of potency. Aromatic amines, in particular, can undergo oxidation to form complex oligomeric or polymeric products.[9][10][11]

-

Acid-Catalyzed Hydrolysis (Ether Cleavage): While ethers are generally stable, they can undergo cleavage under strong acidic conditions.[12][13][14] In the presence of a strong acid, the ether oxygen can be protonated, making the adjacent carbon susceptible to nucleophilic attack, which can break the ether bond.

-

Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly oxidation. Storing solutions in light-protecting containers is a simple and effective preventative measure.[15][16]

Troubleshooting Guide

This section addresses common issues encountered during the handling and analysis of this compound solutions.

Issue 1: I am observing unexpected peaks in my chromatogram (HPLC, LC-MS).

-

Potential Cause 1: Oxidative Degradation. The appearance of new peaks, often with a change in the solution's color, can indicate oxidative degradation of the amine group.

-

Troubleshooting Steps:

-

Prepare a fresh solution using deoxygenated solvents.

-

Sparge all mobile phases with helium or nitrogen.

-

Use an antioxidant, if compatible with your experimental setup.

-

Compare the chromatogram of the freshly prepared solution with the aged one to confirm if the new peaks are time-dependent.

-

-

-

Potential Cause 2: Acid-Catalyzed Hydrolysis. If your mobile phase or solvent is acidic, it might be causing the cleavage of the ether linkage.

-

Troubleshooting Steps:

-

Analyze the pH of your solution.

-

If possible, adjust the pH to be neutral or slightly basic.

-

Perform a forced degradation study by intentionally exposing a sample to acidic conditions to see if the unknown peaks match the degradation products.

-

-

Workflow for Investigating Unexpected Chromatographic Peaks

Sources

- 1. 2-(2-Methoxy Phenoxy) Ethyl Amine (Base) - High Purity at Best Price [nigamfinechem.co.in]

- 2. echemi.com [echemi.com]

- 3. 2-(2-Methoxyphenoxy)ethylamine Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. 2-(2-Methoxyphenoxy)ethylamine | 1836-62-0 [chemicalbook.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. bio.vu.nl [bio.vu.nl]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. mdpi.com [mdpi.com]

- 11. Studies on the Oxidation of Aromatic Amines Catalyzed by Trametes versicolor Laccase - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. masterorganicchemistry.com [masterorganicchemistry.com]

- 14. Ether cleavage - Wikipedia [en.wikipedia.org]

- 15. onyxipca.com [onyxipca.com]

- 16. ajpsonline.com [ajpsonline.com]

Overcoming hygroscopicity of phenoxy ethylamine salts

Subject: A Practical Guide to Understanding and Overcoming the Hygroscopicity of Phenoxyethylamine Salts

Introduction: The Challenge of Moisture in Drug Development

Phenoxyethylamine and its derivatives are valuable scaffolds in medicinal chemistry. However, their basic nature necessitates salt formation to improve properties like solubility and crystallinity. A frequent and significant challenge encountered with these amine salts is hygroscopicity —the tendency to absorb moisture from the atmosphere.[1][] This is not a trivial issue; moisture uptake can induce a cascade of deleterious effects, including chemical degradation (e.g., hydrolysis), physical transformations (e.g., deliquescence, phase changes), and compromised manufacturing processes due to poor powder flow and handling.[1][3][4]

This guide serves as a technical support resource for researchers, scientists, and drug development professionals. It provides practical, experience-driven answers and troubleshooting workflows to diagnose, manage, and ultimately overcome the challenges posed by hygroscopic phenoxyethylamine salts.

Frequently Asked Questions (FAQs)

Q1: What exactly is hygroscopicity, and why are my phenoxyethylamine salts so susceptible?

A: Hygroscopicity is the ability of a substance to attract and hold water molecules from the surrounding environment.[1] For phenoxyethylamine salts, this is often due to the high polarity and hydrogen bonding potential of the salt form. The interaction between the charged amine and the counterion, as well as the overall crystal packing, leaves sites available for water molecules to adsorb or absorb.[4][5]

Factors influencing hygroscopicity include:

-

The Counterion: Small, highly polar counterions (like chloride) often form more hygroscopic salts than larger, more hydrophobic ones (like napsylate).[6]

-

Crystal Lattice Energy: A less stable crystal lattice can be more easily disrupted by water molecules.

-

Amorphous Content: Amorphous (non-crystalline) material has a higher surface area and energy, making it more prone to water sorption.[6][7]

Q2: How can I quickly determine if my new phenoxyethylamine salt is hygroscopic?

A: A simple initial test is to place a small, thinly spread sample on a watch glass in a controlled humidity environment (e.g., a desiccator with a saturated salt solution) or simply on the lab bench for a short period.[6] Observe for any physical changes:

-

Deliquescence: The solid absorbs enough water to dissolve and form a solution.

-

Wetting/Clumping: The powder becomes damp and sticky.

-

Weight Gain: A noticeable increase in mass when weighed on an analytical balance.

For quantitative and definitive analysis, Dynamic Vapor Sorption (DVS) is the industry-standard method.[] DVS analysis exposes a sample to a range of relative humidity (RH) levels and precisely measures the corresponding weight change, providing a detailed moisture sorption-desorption profile.[1][3]

Q3: My salt is only slightly hygroscopic. Can I proceed with it for development?

A: Proceeding with a hygroscopic salt carries significant risks that must be carefully evaluated.[] Even slight hygroscopicity can lead to:

-

Manufacturing Issues: Poor powder flow, sticking to equipment, and inconsistencies in tablet compression.[1]

-

Stability Problems: Moisture can act as a plasticizer, increasing molecular mobility and leading to solid-state phase transformations or chemical degradation over the product's shelf life.[8]

-

Dosage Form Integrity: For solid dosage forms, moisture can affect hardness, dissolution rate, and appearance.[]

While it is sometimes possible to manage a slightly hygroscopic compound with specialized manufacturing environments (low humidity) and protective packaging, it is almost always preferable to find a non-hygroscopic solid form during early development.[6][9]

Troubleshooting Guide 1: Your First-Choice Salt is Highly Hygroscopic

You've prepared the hydrochloride (HCl) salt of your novel phenoxyethylamine derivative, a common first choice. However, upon isolation, it quickly turns into a sticky mass. What is the logical, scientifically-grounded path forward?

Causality: Why is the HCl Salt Problematic?

The chloride ion is small and can lead to a high charge density in the crystal lattice. This, combined with its hydrogen bonding capability, often results in a strong affinity for water, making many hydrochloride salts hygroscopic. The goal is to find a counterion that forms a more stable, less water-loving crystal lattice with your phenoxyethylamine cation.[10]

Workflow: Systematic Salt Screening for a Stable Alternative

The most effective strategy is to perform a salt screen to identify a more robust solid form.[6][11]

Caption: Workflow for selecting a stable, non-hygroscopic salt form.

Experimental Protocol: Salt Screening

-

Counterion Selection: Choose a diverse set of counterions. Include bulky, aromatic sulfonic acids (tosylate, napsylate), smaller sulfonic acids (mesylate), and dicarboxylic acids (maleate, tartrate).

-

Salt Formation:

-

Dissolve the phenoxyethylamine free base in a suitable solvent (e.g., ethanol, isopropanol, acetone).

-

Add a stoichiometric equivalent (1.0 eq) of the selected acid.

-

Stir at room temperature or with gentle heating to induce crystallization. If no solid forms, try slow cooling, anti-solvent addition, or solvent evaporation.

-

-

Isolation and Initial Characterization:

-

Isolate any resulting solids by filtration and dry under vacuum.

-

Confirm salt formation and crystallinity using techniques like XRPD (X-ray Powder Diffraction), DSC (Differential Scanning Calorimetry), and TGA (Thermogravimetric Analysis).

-

-

Hygroscopicity Assessment (DVS):

-

Perform DVS analysis on each crystalline salt obtained. A typical experiment ramps the relative humidity (RH) from ~0% to 95% and back down, measuring mass change.

-

Plot the mass change (%) versus RH. A desirable salt will show minimal water uptake.

-

Data Presentation: Interpreting Salt Screening Results

Summarize your findings in a table to facilitate direct comparison and selection of the lead salt candidate.

| Salt Form | Crystalline? | Melting Point (°C) | Aqueous Solubility (mg/mL) | Water Uptake at 80% RH (DVS) | Classification |

| Hydrochloride | Yes | 155 | > 50 | 15.2% (deliquesces) | Very Hygroscopic |

| Mesylate | Yes | 182 | 25 | 2.5% | Slightly Hygroscopic |

| Tosylate | Yes | 210 | 5 | 0.8% | Slightly Hygroscopic |

| Napsylate | Yes | 245 | < 1 | < 0.1% | Non-Hygroscopic |

| Maleate | Yes | 130 | 40 | 5.5% | Hygroscopic |

Hygroscopicity classification based on the European Pharmacopoeia general chapter 5.11.

From this hypothetical data, the Napsylate salt is the clear winner. Despite its lower aqueous solubility (which may still be sufficient or could be addressed in formulation), its excellent hygroscopicity profile makes it a much more robust and developable candidate than the original hydrochloride.[6]

Troubleshooting Guide 2: All Salt Forms Exhibit Some Hygroscopicity

What if your salt screen fails to produce a truly non-hygroscopic form? Perhaps the best candidate still picks up 1-2% water, which is a concern for long-term stability. In this case, crystal engineering through cocrystallization is a powerful next step.[5][12][13][14]

Causality: How Can Cocrystals Reduce Hygroscopicity?

A cocrystal is a multi-component crystalline solid where the active pharmaceutical ingredient (API) and a neutral "co-former" are held together in the crystal lattice by non-covalent interactions, most commonly hydrogen bonds.[12] The key principle is that a carefully chosen co-former can engage the hydrogen bonding sites on your phenoxyethylamine salt that would otherwise interact with water.[5] By "shielding" these sites, the cocrystal becomes significantly less prone to moisture uptake.[5][15]

Caption: Cocrystal formation blocks moisture interaction sites.

Experimental Protocol: Co-former Screening

-

Select a Salt: Start with the "best" salt from your initial screen (e.g., the mesylate from the table above).

-

Co-former Selection: Choose co-formers from the GRAS (Generally Regarded As Safe) list. Good candidates are molecules with hydrogen bond acceptors/donors, such as carboxylic acids (e.g., succinic acid, fumaric acid) or amides (e.g., nicotinamide).

-

Screening Methods:

-

Slurry Conversion: Suspend the API salt in a small amount of solvent. Add an equimolar amount of the co-former. Stir the resulting slurry for 24-48 hours. Filter the solids and analyze by XRPD to see if a new crystalline pattern has emerged.

-

Solvent-Evaporation Grinding: Grind the API salt and co-former together with a few drops of a suitable solvent (e.g., acetonitrile/water). Allow the solvent to evaporate and analyze the resulting solid by XRPD.

-

-

Scale-up and Characterization: Once a promising cocrystal is identified from the screen, scale up the synthesis (typically a few hundred milligrams) by crystallization from a suitable solvent system.

-

Full Characterization: Confirm cocrystal formation and analyze its properties, paying close attention to DVS for hygroscopicity, as well as solubility and stability, to ensure it is superior to the starting salt.

Advanced Strategies for Persistent Hygroscopicity

In rare and challenging cases, even extensive salt and cocrystal screening may not yield a suitable crystalline form. Here are two advanced formulation-based strategies.

1. Amorphous Solid Dispersions (ASDs)

If your phenoxyethylamine derivative has poor solubility and is difficult to crystallize in a non-hygroscopic form, an ASD can be a viable path.[7][16]

-

Principle: The API is molecularly dispersed in a polymer matrix (e.g., PVP, HPMCAS) in an amorphous state.[16] This can dramatically increase aqueous solubility.

-

Hygroscopicity Management: While the ASD itself may be hygroscopic (depending on the polymer), the formulation can be designed to be stable.[7][17] The polymer can restrict the mobility of the API, preventing crystallization even when some water is absorbed. However, careful polymer selection is critical, as some polymers are more hygroscopic than others.[7]

-

Key Consideration: ASDs are metastable systems. A thorough stability program is required to ensure the API does not crystallize over the product's shelf-life, which could be induced by moisture.[7][17]

2. Formulation and Packaging Barriers

This is a final line of defense when the intrinsic properties of the API cannot be sufficiently modified.[4][12][13]

-

Film Coating: Applying a polymer film coat to a tablet can act as a physical barrier, slowing moisture ingress to the hygroscopic core.[12][13][18][19]

-

Encapsulation: For highly sensitive compounds, encapsulation in low-moisture hard capsules (e.g., HPMC instead of gelatin) can provide protection.[9]

-

Protective Packaging: Utilizing high barrier packaging, such as foil-foil blisters, and including desiccants within the package can protect the drug product from environmental humidity during storage.[9]

References

-

Kumar, D. et al. (2023). Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. Pharmaceuticals. Available at: [Link]

-

Jindal, K. C. (2012). Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

-

Polygon Group. Surface Coating to Prevent Hygroscopic Salt Damage in Power Plants. Available at: [Link]

-

Lim, S. L. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceuticals. Available at: [Link]

-

Shanmugam, S. (2015). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo. Available at: [Link]

-

Karagianni, M. et al. (2018). Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs. Pharmaceuticals. Available at: [Link]

-

Qualicaps. (2019). An innovative drug delivery form for hygroscopic pharmaceutical drugs. Manufacturing Chemist. Available at: [Link]

-

Lim, S. L. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. ResearchGate. Available at: [Link]

-

Dhondal, M. et al. (2023). Illustration of methods to improve the hygroscopic stability of moisture-sensitive APIs. ResearchGate. Available at: [Link]

-

Park, J. B. et al. (2021). Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide. Pharmaceutics. Available at: [Link]

-

ResearchGate. (2022). Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Available at: [Link]

- Google Patents. (1941). Process for improving the stability of hygroscopic substances.

-

ResearchGate. (2021). Stability assessment of hygroscopic medications in one dose packaging using community pharmacist surveys and experimental storage methods. Available at: [Link]

-

Lim, S. L. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. MDPI. Available at: [Link]

-

Worku, Z. A. et al. (2017). Analysis of Relationships Between Solid-State Properties, Counterion, and Developability of Pharmaceutical Salts. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Taylor, L. S. (2011). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of Pharmaceutical Sciences. Available at: [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. Available at: [Link]

-

Lim, S. L. et al. (2022). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. PubMed. Available at: [Link]

-

Goud, N. R. et al. (2022). Cocrystal Engineering-Based Strategies for Enhancing the Permeability of Poorly Permeable APIs. Crystal Growth & Design. Available at: [Link]

-

ResearchGate. (2015). Effect of Polymer Hygroscopicity on the Phase Behavior of Amorphous Solid Dispersions in the Presence of Moisture. Available at: [Link]

-

Wu, L. et al. (2023). Chemical composition-dependent hygroscopic behavior of individual ambient aerosol particles collected at a coastal site. Atmospheric Chemistry and Physics. Available at: [Link]

-

National Center for Biotechnology Information. 2-Phenoxyethanamine. PubChem. Available at: [Link]

-

Bohrium. (2022). Formulation strategies to improve the stability and handling of oral solid dosage forms of highly hygroscopic pharmaceuticals and nutraceuticals. Available at: [Link]

-

Bowker, M. J. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development. Available at: [Link]

-

García-Villar, C. et al. (2024). New Insights into the Hygroscopic Character of Ionic Liquids: Study of Fourteen Representatives of Five Cation and Four Anion Families. Molecules. Available at: [Link]

-

Wessels, P. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. CHIMIA International Journal for Chemistry. Available at: [Link]

-

ResearchGate. (2018). Experimental research on hygroscopic behaviour of porous specimens contaminated with salts. Available at: [Link]

-

National Center for Biotechnology Information. 1-Phenoxy-2-propanamine. PubChem. Available at: [Link]

-

YouTube. (2024). Effects of Exposing Salts to Atmosphere. Available at: [Link]

Sources

- 1. pharmainfo.in [pharmainfo.in]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pharmtech.com [pharmtech.com]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. An innovative drug delivery form for hygroscopic pharmaceutical drugs [nutraceuticalbusinessreview.com]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Pharmaceutical Cocrystals: New Solid Phase Modification Approaches for the Formulation of APIs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. seppic.com [seppic.com]

- 17. Improved Hygroscopicity and Bioavailability of Solid Dispersion of Red Ginseng Extract with Silicon Dioxide - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]

Validation & Comparative

Comparative Guide: FTIR Spectrum Analysis of 2-(3-Ethoxyphenoxy)-ethylamine

This guide details the FTIR spectral analysis of 2-(3-Ethoxyphenoxy)-ethylamine , a specific structural isomer often utilized as a scaffold in medicinal chemistry (e.g., for kinase inhibitors or GPCR ligands).

While the ortho isomer (2-(2-ethoxyphenoxy)ethylamine) is a well-known intermediate for drugs like Tamsulosin, the meta (3-ethoxy) isomer requires precise spectral differentiation to ensure regioisomeric purity. This guide focuses on distinguishing the target meta isomer from its ortho counterpart and its synthetic precursors.

Executive Summary

-

Compound: this compound (Meta-isomer).

-

CAS (Analog Reference): 6487-86-1 (Methoxy analog); Specific CAS for 3-ethoxy variant is often vendor-specific or patent-referenced.

-

Molecular Formula: C

H -

Key Application: Building block for pharmaceutical synthesis; regioisomer differentiation is critical for QC.

-

Primary Analytical Challenge: Distinguishing the meta-substitution pattern from the commercially prevalent ortho-isomer (Tamsulosin intermediate).

Experimental Methodology

To ensure reproducible data, the following self-validating protocol is recommended. This workflow minimizes atmospheric interference (CO

Protocol: Attenuated Total Reflectance (ATR) FTIR

Rationale: As an ethoxy-substituted phenoxyethylamine, the free base is typically a viscous oil or low-melting solid. ATR is superior to KBr pellets here, avoiding hygroscopic water absorption that mimics amine signals.

-

Instrument Setup:

-

Crystal: Diamond or ZnSe (Single bounce).

-

Resolution: 4 cm

. -

Scans: 32 sample scans vs. 32 background scans.

-

Range: 4000 – 600 cm

.

-

-

Sample Application:

-

Apply ~10 µL of the neat oil (or ~5 mg if solid salt) directly to the crystal center.

-

Critical Step: If analyzing the HCl salt, ensure the pressure arm applies uniform force to maximize contact.

-

-

Validation Check:

-

Verify the baseline is flat at 2000–2500 cm

(absence of scattering). -

Ensure CO

doublet (2350 cm

-

Analytical Workflow Diagram

Caption: Standardized ATR-FTIR workflow ensuring signal integrity before spectral interpretation.

Spectral Analysis & Assignment

The spectrum of this compound is defined by three distinct regions. The assignments below synthesize data from standard aromatic ether and primary amine correlations.

A. High Frequency Region (4000 – 2800 cm )

This region confirms the presence of the primary amine and the alkyl chains.

| Frequency (cm | Functional Group | Vibrational Mode | Diagnostic Note |

| 3380 & 3310 | Primary Amine (-NH | N-H Stretch (Asym & Sym) | Key Identifier. Appears as a "doublet." Distinguishes product from secondary amine impurities. |

| 3050 - 3010 | Aromatic Ring | C-H Stretch (sp | Weak intensity, just above 3000 cm |

| 2980 - 2850 | Ethyl/Ethylene Chains | C-H Stretch (sp | Strong bands due to the ethyl ether (-OCH |

B. Fingerprint Region (1600 – 1000 cm )

This region confirms the ether linkages and the aromatic ring.

| Frequency (cm | Functional Group | Vibrational Mode | Diagnostic Note |

| 1600 & 1585 | Benzene Ring | C=C Ring Breathing | Often appears as a doublet in meta-substituted rings. |

| 1590 - 1560 | Primary Amine | N-H Bending (Scissoring) | Medium band, often overlapping with aromatic signals. |

| 1260 - 1240 | Aromatic Ether (Ar-O-C) | C-O Asymmetric Stretch | Very Strong. Characteristic of the phenoxy linkage. |

| 1150 - 1040 | Aliphatic Ether (C-O-C) | C-O Stretch | Associated with the ethoxy side chain. |

C. Regioisomer Region (1000 – 600 cm )

CRITICAL SECTION: This is the only region that definitively distinguishes the 3-ethoxy (meta) target from the 2-ethoxy (ortho) alternative.

-

Meta-Substitution (1,3-disubstituted): Characterized by three bands in the out-of-plane (OOP) bending region.

-

~690 cm

-

~780 cm

(Often the strongest diagnostic band for meta) -

~880 cm

(Lone hydrogen wag)

-

-

Ortho-Substitution (1,2-disubstituted): Characterized by a single strong band near 750 cm

.

Comparative Performance: Product vs. Alternatives

In drug development, this compound is often compared against its starting material (3-ethoxyphenol) or its regioisomer.

Table 1: Spectral Differentiation Matrix

| Feature | Target: this compound | Alternative 1: 2-(2-Ethoxyphenoxy)-ethylamine | Alternative 2: 3-Ethoxyphenol (Precursor) |

| 3300-3400 cm | Doublet (N-H Stretch) | Doublet (N-H Stretch) | Broad Singlet (O-H Stretch) |

| 1700 cm | Absent | Absent | Absent |

| 750-800 cm | ~780 & 690 cm | ~750 cm | ~780 & 690 cm |

| Chemical Context | Target Scaffold | Common Tamsulosin Intermediate | Starting Material |

Decision Logic for Identification

Use the following logic gate to interpret the spectrum during QC.

Caption: Logic gate for distinguishing the target meta-isomer from precursors and ortho-isomers.

References

-

NIST Mass Spectrometry Data Center. Infrared Spectrum of 2-Phenoxyethylamine (Analog). National Institute of Standards and Technology. Available at: [Link]

- Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In: Encyclopedia of Analytical Chemistry. R.A. Meyers (Ed.). Chichester: John Wiley & Sons Ltd. (Standard reference for Amine/Ether assignments).

-

PubChem Compound Summary. 2-(2-Ethoxyphenoxy)ethanamine (Ortho Isomer). National Center for Biotechnology Information. Available at: [Link]